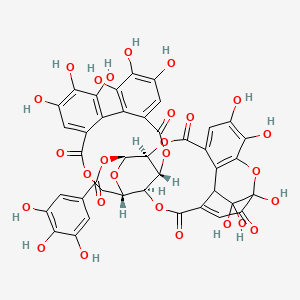![molecular formula C20H23N7Na2O6 B8083144 disodium;2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B8083144.png)
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
説明
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is a useful research compound. Its molecular formula is C20H23N7Na2O6 and its molecular weight is 503.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemically Induced Dimerization (CID) in Cell Biology : CID has been instrumental in studying various biological processes, especially in cell signaling networks, through reversible and spatiotemporal control of protein function in cells (Voss, Klewer, & Wu, 2015).
Application in Bioaerosol Detection : The use of Circular Intensity Differential Scattering (CIDS) for detecting helical structures of DNA molecules in biological systems, aiding in bioaerosol detection (Pan et al., 2021).
Gene Regulation via CID : Development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and gene editing, demonstrating the versatility of CID in genetic research (Ma et al., 2023).
Photocaged-Photocleavable Chemical Dimerizer : A novel chemical inducer of protein dimerization that can be rapidly turned on and off using light, providing enhanced control in studying cellular events (Aonbangkhen et al., 2018).
RNA Degradation in Gene Silencing : The role of Cid14 in RNA quality control and its implications in gene silencing, particularly in maintaining genomic integrity and heterochromatic gene silencing (Wang et al., 2007).
CID Techniques in Lipid and Small GTPase Studies : Insights into lipid second messengers and small GTPases through CID experiments, enhancing understanding of cellular signaling mechanisms (DeRose, Miyamoto, & Inoue, 2013).
CID in Water Use Efficiency and Productivity of Barley : Utilizing carbon isotope discrimination (CID) as a selection criterion for improving water use efficiency in barley breeding programs (Anyia et al., 2007).
High-energy Collision-induced Dissociation in Mass Spectrometry : Advancements in mass spectrometry techniques through CID, particularly in studying biomolecules (Belgacem et al., 2015).
特性
IUPAC Name |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIWVYLOTHCGRV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B8083067.png)

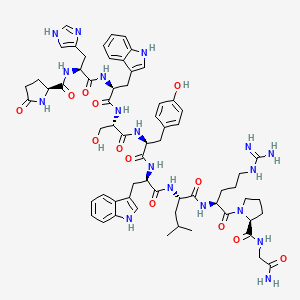
![(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hexadecanoyloxybutanoate;hydrochloride](/img/structure/B8083104.png)
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8083113.png)
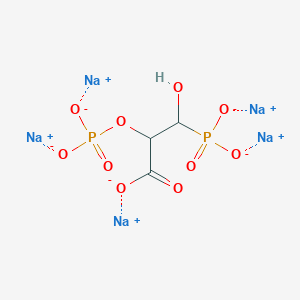
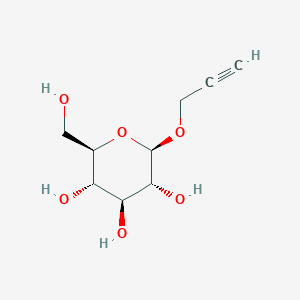


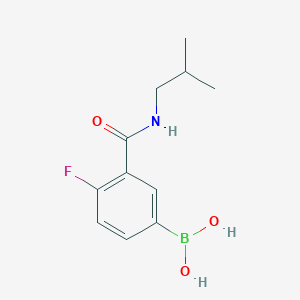

![1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083157.png)
![(2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One](/img/structure/B8083163.png)
